

An In-depth Technical Guide to 7-Bromo-1-heptanol

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Compound of Interest

Compound Name: 7-Bromo-1-heptanol

Cat. No.: B124907

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This technical guide provides a comprehensive overview of **7-Bromo-1-heptanol**, a versatile bifunctional organic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and development use.

Core Chemical Identity

7-Bromo-1-heptanol is an aliphatic alcohol containing a terminal bromine atom. This dual functionality, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, makes it a valuable intermediate in a variety of organic syntheses.

Chemical Structure:

The structure consists of a seven-carbon straight chain with a hydroxyl group (-OH) at position 1 and a bromine atom (Br) at position 7.

Molecular Formula: $C_7H_{15}BrO$ ^{[1][2][3][4][5]}

Canonical SMILES: OCCCCCBr^[6]

InChI: 1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2^{[4][6]}

IUPAC Name: 7-bromoheptan-1-ol^{[3][4]}

Physicochemical Properties

The following table summarizes the key quantitative data for **7-Bromo-1-heptanol**, facilitating easy reference for experimental design and evaluation.

Property	Value	Source
Molecular Weight	195.10 g/mol	[2] [3] [4] [5] [6]
Density	1.269 g/mL at 25 °C	[1] [6] [7]
Boiling Point	111-112 °C at 4 mmHg	[1] [6] [7]
Flash Point	>230 °F (>113 °C) - closed cup	[1] [6]
Refractive Index	n _{20/D} 1.482	[1] [6] [7]
Solubility	Slightly soluble in water.	[1] [3] [7]
CAS Number	10160-24-4	[1] [3] [6]

Synthesis and Experimental Protocols

7-Bromo-1-heptanol is commonly synthesized from 1,7-heptanediol. The following protocol is based on established laboratory procedures.[\[7\]](#)

Synthesis of 7-Bromo-1-heptanol from 1,7-Heptanediol

Objective: To synthesize **7-Bromo-1-heptanol** via nucleophilic substitution of a primary hydroxyl group in 1,7-heptanediol using hydrobromic acid.

Materials:

- 1,7-heptanediol (2710 g)
- 40% Hydrobromic acid (4860 g)
- Concentrated Sulfuric acid (2110 g)
- Toluene (25,000 mL for reaction, 5000 mL for extraction)

- Saturated sodium chloride solution
- Saturated sodium bicarbonate solution

Equipment:

- 50-liter glass reactor with stirrer and thermometer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- High-vacuum distillation apparatus

Procedure:

- **Reaction Setup:** To a 50-liter glass reactor, add 40% hydrobromic acid (4860 g), concentrated sulfuric acid (2110 g), and toluene (25,000 mL).
- **Addition of Reactant:** Add 1,7-heptanediol (2710 g) to the reactor.
- **Reaction Conditions:** Begin stirring the mixture and heat to reflux. Maintain the reflux for 26 hours. Monitor the reaction progress by sampling to confirm the complete consumption of the starting material.
- **Work-up and Extraction:** Once the reaction is complete, stop heating and allow the mixture to cool and stratify. Separate the layers. Extract the aqueous layer once with toluene (5000 mL).
- **Washing:** Combine the organic layers and wash once with a saturated sodium chloride solution (5000 mL). Subsequently, wash with a saturated sodium bicarbonate solution until the organic layer is neutral.
- **Solvent Removal:** Separate the aqueous layer and evaporate the solvent (toluene) from the organic layer under reduced pressure to yield the crude product.

- Purification: Purify the crude **7-bromo-1-heptanol** by high-vacuum distillation. Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa. Collect the fraction at 74 °C to obtain the pure product.

Expected Outcome: This procedure is reported to yield approximately 3520 g (88% yield) of **7-bromo-1-heptanol** with a purity of 99.4%.[\[7\]](#)

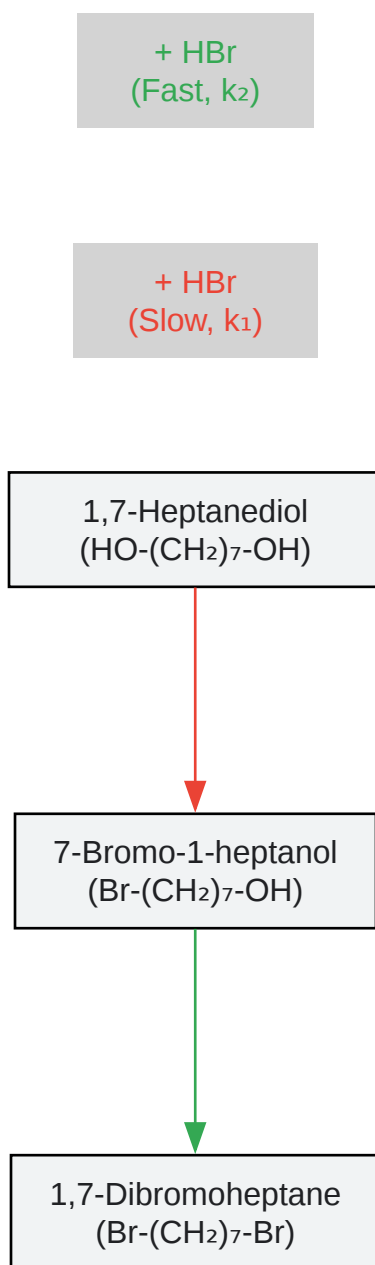
Applications in Research and Development

7-Bromo-1-heptanol serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.

- Pharmaceutical Intermediates: It is used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which have been investigated as PPAR γ agonists and potential antidiabetic (type 2) agents.[\[7\]](#) It is also a precursor in the synthesis of thiochroman and chroman derivatives developed as pure antiestrogens.[\[7\]](#)
- Labeled Compound Synthesis: The compound was instrumental in the synthesis of isotopically labeled fatty acids, such as (9Z,12E)-[1-¹³C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-¹³C]-octadeca-9,12,15-trienoic acid, which are valuable tools in metabolic research.[\[7\]](#)[\[8\]](#)
- Biochemical Reagent: It is classified and used as a biochemical assay reagent in various research contexts.[\[2\]](#)

Reaction Pathway Visualization

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol illustrates a classic consecutive reaction where **7-Bromo-1-heptanol** is the key intermediate. The first step, the formation of the monobrominated alcohol, is the rate-determining step.[\[9\]](#)



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Caption: Consecutive reaction pathway for the synthesis of 1,7-dibromoheptane.

The diagram above illustrates the logical flow from the starting diol to the final dibrominated product, highlighting the intermediate role of **7-Bromo-1-heptanol**.

Safety and Handling

7-Bromo-1-heptanol is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[6]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

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